molecular formula C14H19N3O2S2 B10972509 ethyl {[5-(4-ethyl-5-methylthiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

ethyl {[5-(4-ethyl-5-methylthiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B10972509
M. Wt: 325.5 g/mol
InChI Key: QMHGYZGLXHHMLU-UHFFFAOYSA-N
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Description

ETHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that features a unique combination of functional groups, including a thienyl ring, a triazole ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the thienyl and ester groups via substitution and esterification reactions, respectively. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

ETHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of ETHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and thienyl-containing molecules, such as:

Uniqueness

ETHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19N3O2S2

Molecular Weight

325.5 g/mol

IUPAC Name

ethyl 2-[[5-(4-ethyl-5-methylthiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C14H19N3O2S2/c1-5-10-9(3)20-7-11(10)13-15-16-14(17(13)4)21-8-12(18)19-6-2/h7H,5-6,8H2,1-4H3

InChI Key

QMHGYZGLXHHMLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1C2=NN=C(N2C)SCC(=O)OCC)C

Origin of Product

United States

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